molecular formula C12H4Cl4O B1345170 1,4,7,8-Tetrachlorodibenzofuran CAS No. 83704-29-4

1,4,7,8-Tetrachlorodibenzofuran

Cat. No.: B1345170
CAS No.: 83704-29-4
M. Wt: 306 g/mol
InChI Key: IVRDRRWQABCXLY-UHFFFAOYSA-N
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Description

1,4,7,8-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds with chlorine atoms attached to the parent dibenzofuran structure. These compounds are known for their persistence in the environment and potential adverse health effects. This compound is particularly notable for its toxicity and environmental impact .

Preparation Methods

1,4,7,8-Tetrachlorodibenzofuran is not typically manufactured intentionally. Instead, it is formed as a by-product in various industrial processes that involve chlorine, such as the production of chlorinated pesticides, waste incineration, and the bleaching of paper products . The formation of this compound can occur through several synthetic routes:

Chemical Reactions Analysis

1,4,7,8-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Mechanism of Action

The toxic effects of 1,4,7,8-Tetrachlorodibenzofuran are primarily due to its ability to interact with cellular components and disrupt normal biological functions. The compound can form reactive intermediates that cause oxidative stress and damage to cellular structures. It can also interfere with signaling pathways, leading to adverse health effects such as immunotoxicity and carcinogenicity .

Comparison with Similar Compounds

1,4,7,8-Tetrachlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicity compared to other congeners .

Biological Activity

1,4,7,8-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is recognized for its environmental persistence and potential toxicological effects. This compound, along with other dioxin-like substances, has been the subject of extensive research due to its biological activity and implications for human health and environmental safety. This article reviews the biological activity of TCDF, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Aryl Hydrocarbon Receptor (AhR) Activation
TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, TCDF induces the transcription of cytochrome P450 enzymes and other detoxifying proteins, which can lead to both protective and harmful outcomes depending on the context and dosage .

Gene Expression Modulation
Research indicates that TCDF can modulate the expression of several hundred genes. In particular, it has been shown to increase the expression of enzymes involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs), such as benzo(a)pyrene . However, excessive activation can disrupt normal cellular functions and lead to adverse effects.

Acute Toxicity

Acute exposure to TCDF can result in a range of toxic effects across different species. For example:

  • Rodents : High doses can cause anorexia, wasting syndrome, and mortality within weeks .
  • Sensitivity Variability : Different species exhibit varying sensitivities; for instance, guinea pigs have a lethal dose approximately 1 µg/kg, while hamsters require over 1,000 µg/kg .

Chronic Toxicity

Chronic exposure to TCDF has been associated with several long-term health impacts:

  • Carcinogenicity : While TCDF is not directly mutagenic or genotoxic, it promotes carcinogenesis initiated by other compounds. Liver cancer has been identified as a significant risk in sensitive animal models .
  • Endocrine Disruption : TCDF has been implicated in endocrine disruption, exhibiting anti-estrogenic effects in certain contexts and estrogenic effects in others .

Case Study 1: Environmental Exposure

A notable case involved residents near a manufacturing facility where TCDF was released into the environment. Studies showed elevated levels of TCDF in blood samples from local populations, correlating with increased incidences of liver dysfunction and hormonal imbalances .

Case Study 2: Animal Studies

In laboratory settings, rats exposed to TCDF showed significant alterations in liver enzyme activities and lipid profiles. Specifically, a study indicated that daily exposure at low doses (1 µg/kg) resulted in increased hepatic triglycerides and phospholipids, suggesting potential pathways leading to non-alcoholic fatty liver disease .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of TCDF:

Parameter Observation Reference
AhR Activation Induces cytochrome P450 enzymes
Acute Lethal Dose (Guinea Pig) Approximately 1 µg/kg
Chronic Exposure Effects Liver cancer promotion; endocrine disruption
Lipid Metabolism Changes Increased triglycerides and phospholipids at 1 µg/kg

Properties

IUPAC Name

1,4,7,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-6-1-2-7(14)12-11(6)5-3-8(15)9(16)4-10(5)17-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRDRRWQABCXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=CC(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232543
Record name 1,4,7,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-29-4
Record name 1,4,7,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82ZJ53078F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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